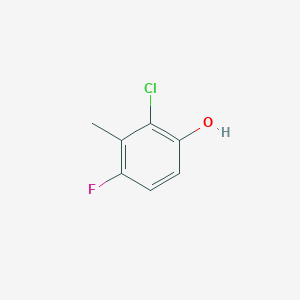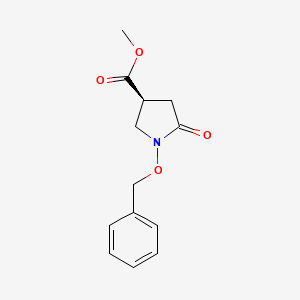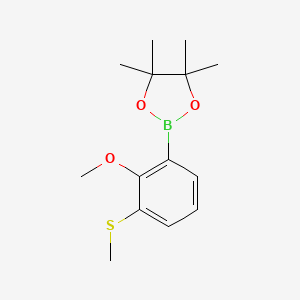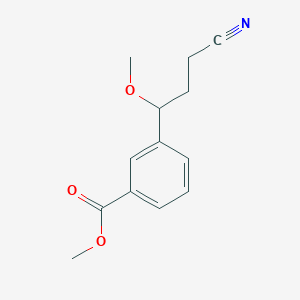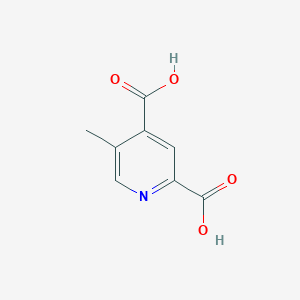
5-Methylpyridine-2,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylpyridine-2,4-dicarboxylic acid: is an organic compound with the molecular formula C8H7NO4 It is a derivative of pyridine, featuring a methyl group at the 5-position and carboxylic acid groups at the 2- and 4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyridine-2,4-dicarboxylic acid typically involves the functionalization of pyridine derivatives. One common method is the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester using N-bromosuccinimide (NBS) as the brominating reagent and azobisisobutyronitrile (AIBN) as an initiator . This reaction is a typical free radical bromination, which is exothermic and requires careful control of reaction conditions to ensure selectivity and yield.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Methylpyridine-2,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: this compound can be converted to 5-carboxypyridine-2,4-dicarboxylic acid.
Reduction: The reduction of carboxylic acid groups yields 5-methylpyridine-2,4-dimethanol.
Substitution: Various substituted pyridine derivatives can be formed depending on the substituent introduced.
Scientific Research Applications
Chemistry: 5-Methylpyridine-2,4-dicarboxylic acid is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities. These derivatives can act as enzyme inhibitors or receptor ligands.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. It may also be used as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Methylpyridine-2,4-dicarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use. For example, a derivative designed as an enzyme inhibitor would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
- 5-Methylpyridine-2,3-dicarboxylic acid
- 5-Methylpyridine-2,5-dicarboxylic acid
- 5-Methylpyridine-2,6-dicarboxylic acid
Comparison: 5-Methylpyridine-2,4-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups This positioning can influence the compound’s reactivity and the types of derivatives that can be synthesized
Properties
Molecular Formula |
C8H7NO4 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
5-methylpyridine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4-3-9-6(8(12)13)2-5(4)7(10)11/h2-3H,1H3,(H,10,11)(H,12,13) |
InChI Key |
STCZRDCFKNJEQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


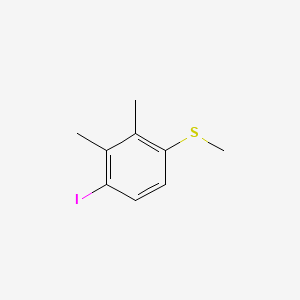
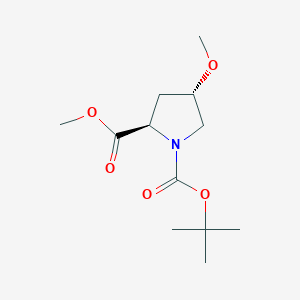
![8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B14030045.png)
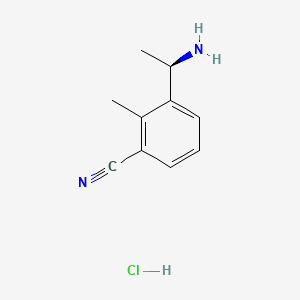

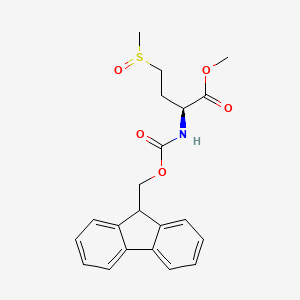
![tert-Butyl (3S)-3-({[3-[(aminocarbonyl)amino]-5-(3-fluorophenyl)-2-thienyl]-carbonyl}amino)piperidine-1-carboxylate](/img/structure/B14030068.png)
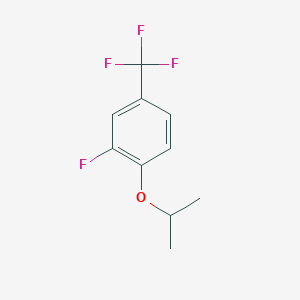
![3-Diethoxyphosphoryl-1-[(4-methoxyphenyl)methyl]-5,5-dimethyl-pyrrolidin-2-one](/img/structure/B14030084.png)
